6-Methylthieno[3,2-c]pyridin-4-amine
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Overview
Description
6-Methylthieno[3,2-c]pyridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a thieno ring and a pyridine ring, making it an important building block for the synthesis of other compounds. In
Scientific Research Applications
6-Methylthieno[3,2-c]pyridin-4-amine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases, making it a potential candidate for the development of cancer therapeutics.
Mechanism Of Action
The mechanism of action of 6-Methylthieno[3,2-c]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the arrest of the cell cycle and ultimately results in cell death.
Biochemical and Physiological Effects
6-Methylthieno[3,2-c]pyridin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-Methylthieno[3,2-c]pyridin-4-amine is its potential applications in various fields such as medicinal chemistry and microbiology. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 6-Methylthieno[3,2-c]pyridin-4-amine. One of the major areas of research is the development of novel cancer therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and microbiology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, 6-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic amine that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with thiophene-2-carboxamide in the presence of a palladium catalyst. This compound has been extensively studied for its potential applications in medicinal chemistry, microbiology, and neurology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
properties
CAS RN |
184913-08-4 |
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Product Name |
6-Methylthieno[3,2-c]pyridin-4-amine |
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
SLYSHGDQYNGBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
synonyms |
Thieno[3,2-c]pyridin-4-amine, 6-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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